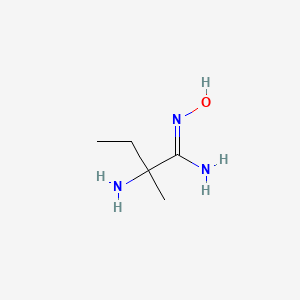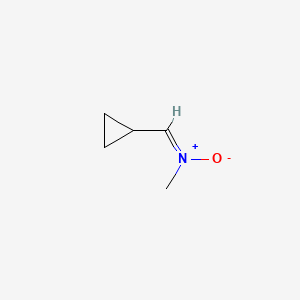
(4-Ethylthiophen-3-yl)-phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylthiophen-3-yl)-phenylmethanol is an organic compound that features a thiophene ring substituted with an ethyl group at the 4-position and a phenylmethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylthiophen-3-yl)-phenylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylthiophene with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-Ethylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethanol group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4-Ethylthiophen-3-yl)-phenylmethanone.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
(4-Ethylthiophen-3-yl)-phenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Ethylthiophen-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
類似化合物との比較
Similar Compounds
- (4-Methylthiophen-3-yl)-phenylmethanol
- (4-Propylthiophen-3-yl)-phenylmethanol
- (4-Butylthiophen-3-yl)-phenylmethanol
Uniqueness
(4-Ethylthiophen-3-yl)-phenylmethanol is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylmethanol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H14OS |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
(4-ethylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
InChIキー |
KTLJACRTSVALJA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



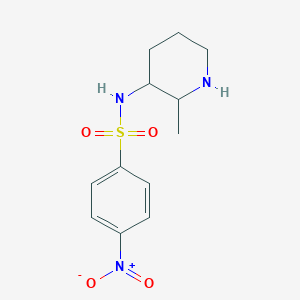
amine](/img/structure/B13082792.png)
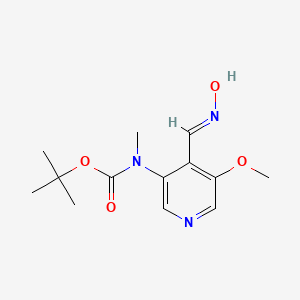
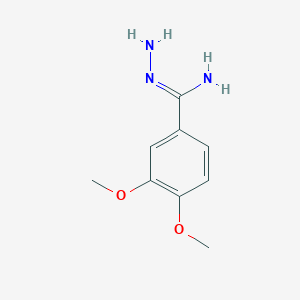
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
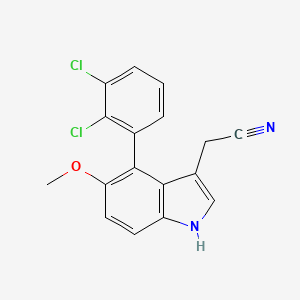
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)



